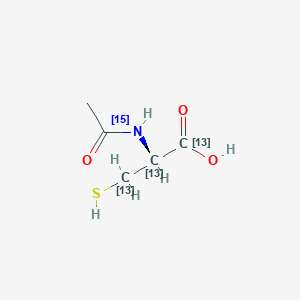
N-Acetyl-L-cysteine-13C3,15N
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Acetyl-L-cysteine-13C3,15N is a labeled derivative of N-acetyl-L-cysteine, which is a modified form of the amino acid cysteine. This compound is characterized by the incorporation of carbon-13 and nitrogen-15 isotopes, making it useful in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-L-cysteine-13C3,15N typically involves the acetylation of L-cysteine, followed by the incorporation of carbon-13 and nitrogen-15 isotopes. The reaction conditions often include the use of acetic anhydride or acetyl chloride as acetylating agents, and the process is carried out under controlled temperature and pH conditions to ensure the selective incorporation of the isotopes .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar acetylation reactions. The process is optimized for high yield and purity, often employing advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control .
Analyse Chemischer Reaktionen
Types of Reactions
N-Acetyl-L-cysteine-13C3,15N undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of the thiol group to a disulfide bond or sulfonic acid.
Reduction: The disulfide bonds can be reduced back to thiol groups.
Substitution: The acetyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol for reduction, and nucleophiles for substitution reactions. The conditions typically involve controlled temperature, pH, and solvent systems to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include disulfides, sulfonic acids, and various substituted derivatives of this compound .
Wissenschaftliche Forschungsanwendungen
N-Acetyl-L-cysteine-13C3,15N has a wide range of scientific research applications:
Chemistry: Used as a stable isotope-labeled compound for tracing metabolic pathways and studying reaction mechanisms.
Biology: Employed in studies involving protein synthesis, enzyme activity, and cellular metabolism.
Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of drugs.
Industry: Applied in the development of new pharmaceuticals and as a reference standard in quality control processes
Wirkmechanismus
N-Acetyl-L-cysteine-13C3,15N exerts its effects primarily through its role as a precursor to glutathione, a critical antioxidant in the body. The compound is deacetylated to release cysteine, which then participates in the synthesis of glutathione. This process involves various molecular targets and pathways, including the activation of the cystine/glutamate antiporter and the regulation of redox-sensitive signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-Cysteine-13C3,15N: A labeled form of cysteine without the acetyl group.
N-Acetyl-DL-cysteine-2,3-13C2,15N: A racemic mixture of N-acetylcysteine with similar isotopic labeling.
L-Tyrosine-13C9,15N: Another amino acid labeled with carbon-13 and nitrogen-15 isotopes
Uniqueness
N-Acetyl-L-cysteine-13C3,15N is unique due to its specific isotopic labeling and its role as a precursor to glutathione. This makes it particularly valuable in studies related to oxidative stress, redox biology, and drug metabolism.
Eigenschaften
Molekularformel |
C5H9NO3S |
|---|---|
Molekulargewicht |
167.17 g/mol |
IUPAC-Name |
(2R)-2-(acetyl(15N)amino)-3-sulfanyl(1,2,3-13C3)propanoic acid |
InChI |
InChI=1S/C5H9NO3S/c1-3(7)6-4(2-10)5(8)9/h4,10H,2H2,1H3,(H,6,7)(H,8,9)/t4-/m0/s1/i2+1,4+1,5+1,6+1 |
InChI-Schlüssel |
PWKSKIMOESPYIA-OCZMAYJFSA-N |
Isomerische SMILES |
CC(=O)[15NH][13C@@H]([13CH2]S)[13C](=O)O |
Kanonische SMILES |
CC(=O)NC(CS)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


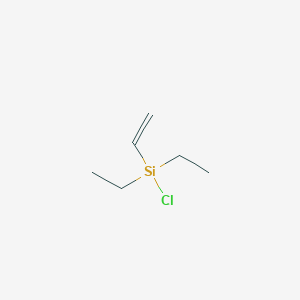

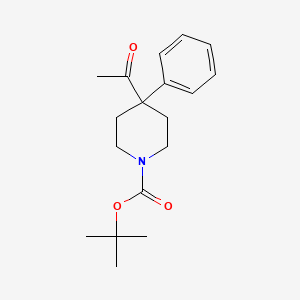

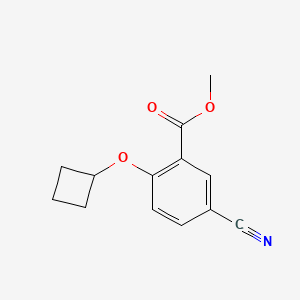


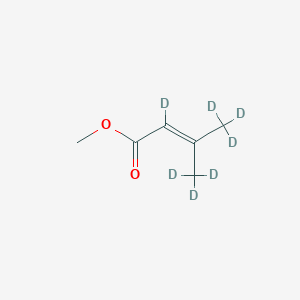
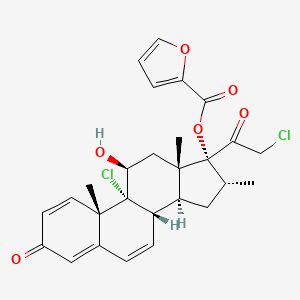
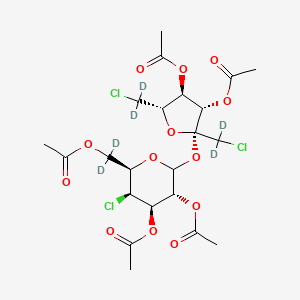
![1,4-Bis(benzyloxy)cyclohexane; 1,1'-[1,4-Cyclohexanediylbis(oxymethylene)]bisbenzene](/img/structure/B13842455.png)
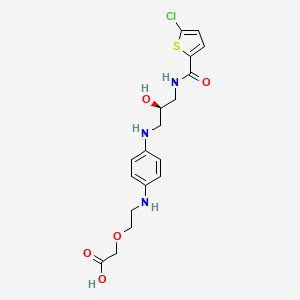
![acetic acid;2-[(Z)-[4-(diethylamino)phenyl]methylideneamino]guanidine](/img/structure/B13842478.png)
![[(1S,3aR,3bS,9aR,9bR,11aS)-8-acetyl-9a,11a-dimethyl-7-oxo-2,3,3a,3b,4,8,9,9b,10,11-decahydro-1H-indeno[5,4-f]chromen-1-yl] benzoate](/img/structure/B13842483.png)
